Debutyldronedarone hydrochloride
Description
Contextualization as a Major Metabolite of Dronedarone (B1670951)
Desbutyl Dronedarone Hydrochloride is formed in the body through the metabolism of dronedarone, a drug used to manage atrial fibrillation. drugbank.comdrugbank.com The primary metabolic pathway for dronedarone is N-debutylation, a process largely carried out by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver. oaji.netnih.gov This biotransformation results in the creation of N-debutyl dronedarone, which circulates in the plasma at concentrations comparable to the parent drug. drugbank.comnih.gov Although it is considered an active metabolite, its pharmacological potency is reported to be approximately 3 to 10 times less than that of dronedarone itself. oaji.net
The chemical structure of dronedarone was intentionally designed as an analog of amiodarone (B1667116), but without the iodine components, to minimize toxicity to the thyroid and other organs. wikipedia.org A methylsulfonamide group was also added to decrease its lipophilicity, thereby reducing the potential for neurotoxic effects. wikipedia.org The metabolic process that produces Desbutyl Dronedarone Hydrochloride is a key aspect of dronedarone's pharmacokinetic profile.
Significance in Mechanistic Pharmacology and Metabolism Research
The study of Desbutyl Dronedarone Hydrochloride is integral to understanding the broader pharmacological and metabolic effects of dronedarone. Research has shown that this metabolite, like its parent compound, is a substrate and an inhibitor of CYP3A4. frontiersin.orgnih.gov It also demonstrates inhibitory effects on other cytochrome P450 enzymes, such as CYP2D6. frontiersin.org
In-depth research into the metabolic pathways has revealed that Desbutyl Dronedarone Hydrochloride is further metabolized. These subsequent steps involve processes like oxidative deamination and direct oxidation, leading to the formation of an inactive propionic acid metabolite. oaji.net The metabolism of Desbutyl Dronedarone is primarily catalyzed by monoamine oxidase-A (MAO-A). researchgate.net
Furthermore, both dronedarone and Desbutyl Dronedarone Hydrochloride have been shown to inactivate CYP3A4 and CYP3A5 in a time-, concentration-, and NADPH-dependent manner, which has implications for potential drug-drug interactions. nih.gov The investigation of these mechanisms is crucial for predicting and understanding the clinical behavior of dronedarone.
Historical Perspective of its Discovery and Early Characterization
Following the development and introduction of dronedarone as a safer alternative to amiodarone, scientific efforts were directed towards understanding its metabolic fate in humans. wikipedia.org Early in vitro studies using human liver microsomes and hepatocytes were instrumental in identifying the metabolic pathways of dronedarone. nih.gov These investigations established N-debutylation as the major metabolic route and identified Desbutyl Dronedarone as the primary circulating active metabolite. nih.gov
The characterization of Desbutyl Dronedarone Hydrochloride was facilitated by advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods allowed for the simultaneous determination of both dronedarone and its debutylderivative in human plasma, which was essential for pharmacokinetic studies. nih.gov The synthesis of Desbutyl Dronedarone has also been reported in the literature, providing a reference standard for its identification and quantification in biological samples. conicet.gov.ar
Detailed Research Findings
Metabolic Pathways of Dronedarone
The metabolism of dronedarone is a complex process involving several enzymatic pathways. The initial and most significant step is N-debutylation, which leads to the formation of Desbutyl Dronedarone. This is followed by further oxidation and deamination.
| Metabolic Step | Enzyme(s) Involved | Resulting Metabolite | Reference |
| N-Debutylation | CYP3A4, CYP3A5, CYP2D6 | N-Desbutyl Dronedarone | nih.govnih.gov |
| Oxidative Deamination | MAO-A | Propanoic Acid Metabolite | oaji.netresearchgate.net |
| Direct Oxidation | CYP2D6 | Benzofuran-hydroxyl-dronedarone | drugbank.com |
| Further Oxidation | CYP2D6, CYP3A4 | Additional Metabolites | nih.gov |
Pharmacological Activity of Dronedarone and its Metabolite
Both dronedarone and its major metabolite, Desbutyl Dronedarone, exhibit pharmacological activity. However, the potency of the metabolite is significantly lower than that of the parent drug.
| Compound | Pharmacological Activity | Relative Potency | Reference |
| Dronedarone | Antiarrhythmic (Class I, II, III, IV effects) | - | oaji.netfrontiersin.org |
| Desbutyl Dronedarone | Antiarrhythmic | 1/10 to 1/3 of dronedarone | oaji.netdrugbank.com |
Inhibition of Cytochrome P450 Enzymes
Dronedarone and Desbutyl Dronedarone are known to inhibit several cytochrome P450 enzymes, which can lead to drug-drug interactions.
| Enzyme | Inhibitor | Type of Inhibition | Reference |
| CYP3A4 | Dronedarone | Moderate | frontiersin.org |
| CYP3A4 | Desbutyl Dronedarone | Inactivator | nih.gov |
| CYP3A5 | Dronedarone | Inactivator | nih.gov |
| CYP3A5 | Desbutyl Dronedarone | Inactivator | nih.gov |
| CYP2D6 | Dronedarone | Inhibitor | frontiersin.org |
Structure
2D Structure
Properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXBTJLIQYUYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747514 | |
| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197431-02-0 | |
| Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biotransformation and Metabolic Pathways
Enzymatic Formation from Dronedarone (B1670951)
The conversion of dronedarone to desbutyl dronedarone is predominantly a hepatic process mediated by oxidative enzymes. drugbank.com Research has identified the cytochrome P450 superfamily of enzymes as the main catalysts in this N-debutylation reaction. nih.govcaymanchem.com Further investigations have pinpointed specific isoforms within this superfamily, as well as the involvement of other enzyme systems like monoamine oxidase, in the metabolic fate of dronedarone. nih.govcaymanchem.com
The cytochrome P450 (CYP) system is central to the metabolism of dronedarone. nih.gov Studies have demonstrated that inhibiting these enzymes significantly reduces the metabolic clearance of dronedarone, underscoring their critical role. nih.govnih.gov Specifically, the CYP3A subfamily has been identified as the major contributor to the N-debutylation pathway that produces desbutyl dronedarone. nih.govnih.govfda.gov
The CYP3A4 isoform is the principal enzyme responsible for the formation of desbutyl dronedarone. nih.gov In vitro experiments using cDNA-expressed human CYP enzymes have shown that CYP3A4 is highly efficient at metabolizing dronedarone through N-debutylation. nih.gov The essential role of CYP3A4 is further confirmed by studies showing that potent inhibitors of this enzyme, such as ketoconazole, can dramatically decrease dronedarone metabolism by as much as 89%. nih.govnih.gov In cell lines engineered to overexpress specific CYP enzymes, those with increased CYP3A4 levels showed a significant rise in the production of N-desbutyl-dronedarone. nih.gov Both dronedarone and its metabolite, N-desbutyl dronedarone, have been shown to inactivate CYP3A4 in a time-, concentration-, and NADPH-dependent manner. nih.govresearchgate.net
While CYP3A4 is the primary catalyst, the closely related CYP3A5 isoform also plays a significant role in the N-debutylation of dronedarone. nih.gov Studies with recombinant enzymes have demonstrated that CYP3A5 contributes substantially to the formation of desbutyl dronedarone. nih.gov Similar to CYP3A4, cells overexpressing CYP3A5 also exhibited an increased production of the metabolite. nih.gov The inactivation of CYP3A5 by both dronedarone and N-desbutyl dronedarone has also been reported, indicating a complex interaction with this metabolic pathway. nih.govresearchgate.net
The contribution of the CYP2D6 isoform to the N-debutylation of dronedarone appears to be minimal. nih.gov Some research indicates that CYP2D6 does not significantly contribute to the formation of desbutyl dronedarone, with its primary role being the hydroxylation of the dronedarone molecule at a different site (the butyl-benzofuran moiety). nih.govnih.gov However, other studies have identified CYP2D6 as one of the main enzymes involved in dronedarone metabolism. nih.gov In one study, cells overexpressing CYP2D6 showed a decreased level of N-desbutyl-dronedarone, which may suggest that CYP2D6 is more involved in the subsequent metabolism of the metabolite rather than its initial formation. nih.gov The role of CYP2D6 in the N-dealkylation of drugs can be highly variable among individuals, which may account for these differing observations. nih.gov
Monoamine oxidase (MAO) enzymes are also implicated in the metabolic cascade of dronedarone. caymanchem.com While the initial N-debutylation is dominated by CYP3A enzymes, MAO, specifically the MAO-A isoform, plays a major role in the subsequent metabolism of the newly formed desbutyl dronedarone. nih.govnih.gov This pathway leads to the formation of the propanoic acid derivative of dronedarone. nih.govnih.gov Some evidence from human hepatocyte preparations suggests that MAO may also be directly involved in the formation of desbutyl dronedarone from its parent compound. caymanchem.com
In studies using specific recombinant human CYP isoforms, the formation of N-debutyl-dronedarone was measured after a 30-minute incubation period. The results clearly illustrate the primary roles of CYP3A4 and CYP3A5 compared to the negligible contribution of CYP2D6 in this specific metabolic step. nih.gov
Table 1: Formation of N-debutyl-dronedarone by Recombinant CYP Isoforms Data represents the percentage of the initial dronedarone concentration converted to N-debutyl-dronedarone after a 30-minute incubation.
| Enzyme Isoform | Relative Contribution (%) |
|---|---|
| CYP3A4 | 60 |
| CYP3A5 | 50 |
| CYP2D6 | <1 |
Source: Klieber et al., 2014. nih.gov
This data underscores that CYP3A4 and CYP3A5 are the predominant enzymes driving the N-debutylation of dronedarone to form its major active metabolite, desbutyl dronedarone. nih.gov
Role of Cytochrome P450 Isoforms in N-Debutylation
Subsequent Metabolic Transformations of Desbutyl Dronedarone
Once formed, desbutyl dronedarone is further metabolized through several key pathways, including oxidative deamination and O-dealkylation. drugbank.comnih.gov These transformations are crucial for the detoxification and eventual elimination of the compound from the body.
A significant metabolic route for desbutyl dronedarone involves oxidative deamination, a process that leads to the formation of a propanoic acid derivative. drugbank.comnih.gov
The oxidative deamination of desbutyl dronedarone results in the creation of propanoic acid-dronedarone. drugbank.comnih.gov In vitro studies have identified this as a major metabolic pathway for desbutyl dronedarone. nih.gov This reaction is notably catalyzed by monoamine oxidase-A (MAO-A). nih.gov
Following its formation, propanoic acid-dronedarone is subject to further metabolism. It has been shown to be metabolized at a rate comparable to that of N-debutyl-dronedarone. nih.gov A key subsequent transformation is hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzymes CYP2C8 and CYP1A1. nih.gov This step adds a hydroxyl group to the molecule, further increasing its water solubility and facilitating its excretion.
Another important metabolic route for desbutyl dronedarone is O-dealkylation. drugbank.com
Through the process of O-dealkylation, desbutyl dronedarone is converted to phenol-dronedarone. drugbank.comnih.gov This reaction involves the removal of an alkyl group from an ether linkage, resulting in the formation of a phenol (B47542) group.
The metabolites generated from the preceding pathways, such as phenol-dronedarone, undergo Phase II metabolism, most notably glucuronidation. nih.gov This process involves the conjugation of the metabolite with glucuronic acid, a highly water-soluble molecule. nih.gov Phenol-dronedarone has been found to be extensively glucuronidated. nih.gov This conjugation reaction significantly increases the polarity of the metabolite, making it more readily excretable in urine and bile.
O-Dealkylation Pathways
In Vitro Metabolic Studies
The biotransformation of dronedarone and its primary active metabolite, N-desbutyl dronedarone (also known as NDBD or SR35021), has been extensively investigated through various in vitro systems. These studies are crucial for understanding the metabolic pathways and the enzymes responsible for the clearance of these compounds.
Human liver microsomes (HLM) are a standard in vitro tool for studying drug metabolism, particularly reactions mediated by cytochrome P450 (CYP) enzymes. Studies using HLM have demonstrated that both dronedarone and N-desbutyl dronedarone are potent inactivators of key metabolizing enzymes. nih.gov
Research has shown that N-desbutyl dronedarone inactivates CYP3A4 and CYP3A5 in a time-, concentration-, and NADPH-dependent manner. nih.gov This inactivation proceeds through a dual mechanism involving both mechanism-based inactivation (MBI) and the formation of a quasi-irreversible metabolite-intermediate complex. nih.gov The inactivation of CYP3A4 by N-desbutyl dronedarone is characterized by a maximal rate of inactivation (kinact) of 0.099 min-1 and an inactivator concentration at half-maximum rate (KI) of 6.24 µM. nih.gov For CYP3A5, the kinact is 0.056 min-1 and the KI is 5.45 µM. nih.gov The partition ratios, which represent the number of turnover events per inactivation event, were 35.3 for CYP3A4 and 36.6 for CYP3A5. nih.gov
In addition to the major hepatic CYP enzymes, studies have also investigated the interaction of N-desbutyl dronedarone with CYP2J2, a prominent cardiac CYP450 enzyme. uni.lu N-desbutyl dronedarone was found to be a potent reversible inhibitor of CYP2J2 with an inhibition constant (Ki) of 0.55 µM. uni.lu Furthermore, it also causes time-, concentration-, and NADPH-dependent irreversible inactivation of CYP2J2, with a kinact of 0.024 min-1, a KI of 0.48 µM, and a partition ratio of 21.7. uni.lu This inactivation is confirmed to be via covalent adduction rather than the formation of a metabolite-intermediate complex. uni.lu
| Enzyme | Inactivator | KI (µM) | kinact (min-1) | Partition Ratio (r) | Mechanism |
| CYP3A4 | N-Desbutyl Dronedarone | 6.24 | 0.099 | 35.3 | Dual: MBI & MI Complex |
| CYP3A5 | N-Desbutyl Dronedarone | 5.45 | 0.056 | 36.6 | Dual: MBI & MI Complex |
| CYP2J2 | N-Desbutyl Dronedarone | 0.48 | 0.024 | 21.7 | Irreversible Inactivation |
Data sourced from studies on human liver microsomes and recombinant enzymes. nih.govuni.lu
Cryopreserved human hepatocytes provide a more complete metabolic system compared to microsomes, as they contain both phase I and phase II enzymes, as well as transporters. Studies utilizing primary cultures of human hepatocytes have been instrumental in elucidating the metabolic fate of dronedarone and N-desbutyl dronedarone. nih.govdrugbank.com
In these systems, dronedarone is extensively metabolized, with its clearance being almost completely inhibited by the pan-CYP inhibitor 1-aminobenzotriazole (B112013) (ABT), indicating a primary role for CYP enzymes. nih.govscienceopen.com The formation of N-desbutyl dronedarone is a major initial metabolic pathway. nih.govdrugbank.com
However, N-desbutyl dronedarone is metabolized less rapidly than the parent compound, dronedarone. nih.govscienceopen.com The primary metabolic route for N-desbutyl dronedarone in hepatocytes is catalyzed by monoamine oxidase A (MAO-A), leading to the formation of propanoic acid-dronedarone and phenol-dronedarone. nih.govscienceopen.com The propanoic acid metabolite is subsequently hydroxylated, while the phenol metabolite undergoes extensive glucuronidation. nih.govscienceopen.com
To identify the specific enzymes involved in the metabolism of Desbutyl Dronedarone Hydrochloride, studies have employed specific chemical inhibitors and cDNA-expressed recombinant enzymes.
The crucial role of CYP3A in the initial formation of N-desbutyl dronedarone from its parent compound is demonstrated by the strong inhibitory effect of ketoconazole, a specific CYP3A4/5 inhibitor. nih.govscienceopen.com While CYP3A4 and CYP3A5 are the major isoforms responsible for this N-debutylation, CYP2D6 also contributes to a lesser extent. nih.gov
Once formed, N-desbutyl dronedarone undergoes further metabolism. The use of clorgyline, a specific MAO-A inhibitor, confirmed that MAO-A is the principal enzyme responsible for the metabolism of N-desbutyl dronedarone to the propanoic acid-dronedarone metabolite. nih.govscienceopen.com
Studies with a panel of recombinant human CYPs have further detailed the specific contributions of various isoforms. nih.govresearchgate.net It was shown that CYP2D6 and CYP3A4 are capable of further oxidizing N-desbutyl-dronedarone. nih.gov Additionally, recombinant CYP2C8 and CYP1A1 have been identified as the predominant enzymes responsible for the hydroxylation of the subsequent propanoic acid-dronedarone metabolite. nih.govscienceopen.com Investigations with recombinant CYP2J2 have shown that N-desbutyl dronedarone inhibits its metabolism of arachidonic acid with a Ki value of 1.39 µM. drugbank.com
| Compound | Metabolic Step | Primary Enzyme(s) | Inhibitor(s) Used in Studies | Finding |
| Dronedarone | N-Debutylation | CYP3A4, CYP3A5, CYP2D6 | Ketoconazole | CYP3A isoforms are primarily responsible for the formation of N-debutyl-dronedarone. nih.govnih.gov |
| N-Desbutyl Dronedarone | Oxidative Deamination | MAO-A | Clorgyline | Major pathway leading to propanoic acid-dronedarone. nih.govscienceopen.com |
| N-Desbutyl Dronedarone | Further Oxidation | CYP2D6, CYP3A4 | Recombinant Enzymes | Capable of further metabolizing N-desbutyl-dronedarone. nih.gov |
| N-Desbutyl Dronedarone | CYP2J2 Inhibition | CYP2J2 | Recombinant Enzymes | Potent reversible and irreversible inhibitor. uni.ludrugbank.com |
| Propanoic Acid-Dronedarone | Hydroxylation | CYP2C8, CYP1A1 | Recombinant Enzymes | Predominant enzymes for subsequent hydroxylation. nih.govscienceopen.com |
Preclinical Pharmacological Activities and Molecular Mechanisms
Receptor Interactions and Modulation
The interaction of Desbutyl Dronedarone (B1670951) Hydrochloride with thyroid hormone receptors has been a subject of scientific investigation, revealing a selective binding affinity and a potential mechanism for its effects.
Thyroid Hormone Receptor Binding Affinity (e.g., TRα1, TRβ1)
In vitro studies have demonstrated that desbutyl dronedarone possesses a notable and selective inhibitory effect on the binding of the thyroid hormone T3 to its receptors. The compound shows a marked preference for the thyroid hormone receptor alpha 1 (TRα1) over the beta 1 isoform (TRβ1). Specifically, research has shown that desbutyl dronedarone inhibits T3 binding to TRα1 by 77%, while its inhibitory effect on T3 binding to TRβ1 is significantly lower, at only 25%. nih.gov This indicates a differential interaction with the two major thyroid hormone receptor isoforms.
Table 1: Inhibition of T3 Binding to Thyroid Hormone Receptors by Desbutyl Dronedarone
| Receptor Isoform | Inhibition of T3 Binding |
|---|---|
| TRα1 | 77% |
Mechanistic Analysis of Receptor Inhibition
The mechanism by which desbutyl dronedarone and its parent compound, dronedarone, interact with thyroid hormone receptors appears to be antagonistic. nih.govdrugbank.com This suggests that the compound binds to the receptor in a way that prevents the normal physiological response to thyroid hormones. While the precise binding site of desbutyl dronedarone on the thyroid receptors has not been fully elucidated, studies on chemically related compounds offer potential insights. For instance, the major metabolite of amiodarone (B1667116), desethylamiodarone, is thought to interfere with the binding of co-activator proteins to the TRβ1 receptor. nih.gov Its binding site is proposed to be on the external surface of the receptor, overlapping with regions crucial for the binding of both co-activators and co-repressors. nih.gov This interference with essential protein-protein interactions disrupts the T3-dependent gene expression. It is plausible that desbutyl dronedarone employs a similar mechanism of action. However, it is also noted that in some biological contexts, such as certain breast cancer cell lines, the cytotoxic effects of dronedarone occur independently of its antagonism at the THRα1 receptor, pointing to a more complex pharmacology that may involve other cellular pathways. nih.govnih.govresearchgate.net
Enzyme Inhibition and Modulation
Desbutyl Dronedarone Hydrochloride exhibits complex inhibitory actions on key metabolic enzymes, particularly Cytochrome P450 2J2 (CYP2J2), a significant enzyme in cardiac tissue. nih.govnih.gov The inhibition involves both reversible and irreversible mechanisms.
Cytochrome P450 2J2 (CYP2J2) Inhibition
Desbutyl dronedarone has been identified as a potent inhibitor of CYP2J2, engaging in multiple modes of inhibition that affect the enzyme's function. nih.gov
Studies have confirmed that desbutyl dronedarone acts as a reversible inhibitor of CYP2J2. uni.lunih.gov The potency of this reversible inhibition is quantified by its inhibition constant (Ki). Research has determined the Ki value for desbutyl dronedarone (referred to in studies as N-desbutyldronedarone or NDBD) to be 0.55 μM. uni.lunih.govresearchgate.net This demonstrates a significant, competitive interaction with the enzyme's active site.
In addition to its reversible effects, desbutyl dronedarone also functions as a mechanism-based inactivator of CYP2J2. uni.lunih.gov This process is time-, concentration-, and NADPH-dependent, leading to an irreversible loss of enzyme function. uni.lunih.govresearchgate.net The mechanism involves the metabolic transformation of desbutyl dronedarone by CYP2J2 into a reactive quinone-oxime metabolite. uni.lunih.gov This reactive intermediate then forms a covalent bond with the enzyme, leading to its inactivation. uni.lunih.gov Evidence for this irreversible covalent adduction includes the lack of recovery of CYP2J2 activity following dialysis and the disappearance of the characteristic Soret peak in the enzyme's spectrum. uni.lunih.govresearchgate.net
The kinetic parameters for this mechanism-based inactivation have been determined, providing a detailed profile of the process. uni.luresearchgate.net
Table 2: Kinetic Parameters for Mechanism-Based Inactivation of CYP2J2 by Desbutyl Dronedarone
| Parameter | Value |
|---|---|
| K_I (Inactivation Constant) | 0.48 μM |
| k_inact (Maximal Rate of Inactivation) | 0.024 min⁻¹ |
Soluble Epoxide Hydrolase (sEH) Inhibition
Desbutyl dronedarone has been identified as an inhibitor of soluble epoxide hydrolase (sEH). caymanchem.comtargetmol.com This enzyme is responsible for the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). nih.gov In cell-free assays, desbutyl dronedarone demonstrated inhibition of sEH-mediated formation of 14,15-DHET from 14,15-EET with a half-maximal inhibitory concentration (IC50) of 2.73 µM. caymanchem.comtargetmol.com It also inhibits the formation of 14,15-EET from arachidonic acid by CYP2J2, with an IC50 of 1.59 µM. caymanchem.comtargetmol.com
Comparative Enzymatic Inhibition with Parent Compound and Analogues
The inhibitory profile of desbutyl dronedarone (NDBD) on mitochondrial function has been evaluated in comparison to its parent compound, dronedarone, as well as amiodarone and its metabolite, N-desethylamiodarone (NDEA). nih.gov Studies on differentiated rat H9c2 cardiomyocytes revealed that all four compounds significantly decreased intracellular ATP levels. nih.gov Furthermore, they all inhibited the activity of the NADH-supplemented electron transport chain. nih.gov
In a comparative study with a deuterated analogue of dronedarone, named poyendarone, dronedarone was found to be significantly more potent in reducing intracellular ATP levels. nih.gov Dronedarone also showed a much higher potency for inhibiting mitochondrial complexes I and II compared to poyendarone, which lacked significant inhibitory activity at physiological concentrations. nih.gov
Table 1: Comparative Inhibition of Cellular and Mitochondrial Functions
| Compound | IC50 for Intracellular ATP Decrease (µM) nih.gov | IC50 for NADH-supplemented ETC Activity Inhibition (µM) nih.gov |
|---|---|---|
| Desbutyl Dronedarone (NDBD) | 1.07 | 11.94 |
| Dronedarone | 0.49 | 3.07 |
| Amiodarone | 1.84 | 5.24 |
Cellular Bioenergetics and Mitochondrial Function
Desbutyl dronedarone exerts a notable influence on the energy metabolism and mitochondrial operations within cardiac cells.
Impact on Intracellular ATP Levels in Cardiomyocytes
A key aspect of the cellular activity of desbutyl dronedarone is its effect on energy production in cardiomyocytes. Research has demonstrated that desbutyl dronedarone leads to a reduction in intracellular adenosine (B11128) triphosphate (ATP) levels in H9c2 rat cardiomyocytes. caymanchem.comtargetmol.com The concentration required to inhibit ATP production by 50% (IC50) was determined to be 1.07 µM. caymanchem.comtargetmol.comnih.gov
Inhibition of Mitochondrial Electron Transport Chain Complexes
The compound's impact on cellular energy extends to the direct inhibition of components within the mitochondrial electron transport chain, which is crucial for ATP synthesis.
Desbutyl dronedarone has been shown to inhibit the activity of Mitochondrial Complex I, also known as NADH dehydrogenase. caymanchem.com In studies utilizing isolated rat heart mitochondria, the IC50 value for this inhibition was found to be 11.94 µM. caymanchem.comnih.gov
In addition to its effects on Complex I, desbutyl dronedarone also acts as an inhibitor of Mitochondrial Complex II, or succinate (B1194679) dehydrogenase. caymanchem.commonarchinitiative.org The IC50 for the inhibition of Complex II activity in isolated rat heart mitochondria was measured at 24.54 µM. caymanchem.comtargetmol.com
Table 2: Inhibitory Concentration (IC50) of Desbutyl Dronedarone on Cardiomyocyte Bioenergetics
| Parameter | Cell/Organelle Type | IC50 (µM) |
|---|---|---|
| Intracellular ATP Levels caymanchem.comtargetmol.comnih.gov | H9c2 rat cardiomyocytes | 1.07 |
| Mitochondrial Complex I Activity caymanchem.comnih.gov | Isolated rat heart mitochondria | 11.94 |
Eicosanoid Pathway Modulation
Desbutyl dronedarone has been shown to interact with key enzymes in the eicosanoid pathway, which is involved in cardiovascular homeostasis. Specifically, it affects the metabolic cascade of arachidonic acid (AA) into epoxyeicosatrienoic acids (EETs) and their subsequent conversion to dihydroxyeicosatrienoic acids (DHETs). nih.gov
Desbutyl dronedarone inhibits the formation of EETs. In vitro studies have demonstrated that it acts as an inhibitor of cytochrome P450 2J2 (CYP2J2), a key enzyme responsible for metabolizing arachidonic acid into the cardioprotective 14,15-EET. nih.govnih.gov The inhibitory potency of desbutyl dronedarone on recombinant human CYP2J2-mediated formation of 14,15-EET from arachidonic acid has been quantified with an IC50 value of 1.59 µM and a Ki (inhibition constant) value of 1.39 µM. targetmol.comnih.gov
In addition to limiting EET formation, desbutyl dronedarone also inhibits the degradation of EETs. It targets the soluble epoxide hydrolase (sEH) enzyme, which converts EETs into the less biologically active DHETs. nih.gov Research shows that desbutyl dronedarone inhibits recombinant human sEH-mediated metabolism of 14,15-EET to 14,15-DHET. nih.gov The potency of this inhibition has been measured with an IC50 value of 2.73 µM and a Ki value of 2.04 µM. targetmol.comnih.gov
Interactive Data Table: Inhibition of Eicosanoid Pathway Enzymes by Desbutyl Dronedarone
| Enzyme | Action | Substrate | Product | Potency (Ki) | Potency (IC50) |
| CYP2J2 | Inhibition | Arachidonic Acid | 14,15-EET | 1.39 µM nih.gov | 1.59 µM targetmol.com |
| sEH | Inhibition | 14,15-EET | 14,15-DHET | 2.04 µM nih.gov | 2.73 µM targetmol.com |
Comparative Pharmacological Profile with Dronedarone (Mechanistic Focus)
Desbutyl dronedarone shares several molecular targets with its parent compound, dronedarone, though their relative potencies and cellular effects can differ.
Eicosanoid Pathway Enzymes : Desbutyl dronedarone is a more potent inhibitor of both CYP2J2 and sEH compared to dronedarone. The Ki value for desbutyl dronedarone's inhibition of CYP2J2 is 1.39 µM, whereas dronedarone's is 3.25 µM. nih.gov Similarly, for sEH inhibition, desbutyl dronedarone has a Ki of 2.04 µM, while dronedarone's is 5.10 µM. nih.gov
CYP3A4 and CYP3A5 : In contrast, dronedarone is a more potent inactivator of CYP3A4 and CYP3A5 than its metabolite. For CYP3A4 inactivation, the Ki is 0.87 µM for dronedarone and 6.24 µM for desbutyl dronedarone. nih.gov For CYP3A5, the Ki values are 2.19 µM for dronedarone and 5.45 µM for desbutyl dronedarone. nih.gov
Mitochondrial Complexes : Desbutyl dronedarone inhibits mitochondrial complex I (NADH dehydrogenase) and complex II (succinate dehydrogenase) with IC50 values of 11.94 µM and 24.54 µM, respectively. targetmol.com Dronedarone is also known to be an inhibitor of the mitochondrial respiratory chain. dovepress.com
Ion Channels : Dronedarone is characterized as a multichannel blocker, affecting sodium, potassium, and calcium ion channels. drugbank.comccjm.org As its active metabolite, desbutyl dronedarone is presumed to share these targets, albeit with reduced potency. drugbank.com
Interactive Data Table: Comparative Potency at Shared Molecular Targets
| Molecular Target | Desbutyl Dronedarone Potency (Ki) | Dronedarone Potency (Ki) | Relative Potency |
| CYP2J2 Inhibition | 1.39 µM nih.gov | 3.25 µM nih.gov | Desbutyl Dronedarone > Dronedarone |
| sEH Inhibition | 2.04 µM nih.gov | 5.10 µM nih.gov | Desbutyl Dronedarone > Dronedarone |
| CYP3A4 Inactivation | 6.24 µM nih.gov | 0.87 µM nih.gov | Dronedarone > Desbutyl Dronedarone |
| CYP3A5 Inactivation | 5.45 µM nih.gov | 2.19 µM nih.gov | Dronedarone > Desbutyl Dronedarone |
The differences in potency at various enzymatic targets lead to distinct mechanistic effects at the cellular level.
Impact on Cardiac EET Levels : Based on static sequential metabolism modeling, both dronedarone and desbutyl dronedarone are predicted to decrease cardiac levels of 14,15-EET due to their dual inhibition of its synthesis (by CYP2J2) and its degradation (by sEH). nih.gov The model predicted a slightly greater reduction in EET levels with desbutyl dronedarone (ratio of 0.76) compared to dronedarone (ratio of 0.85). nih.gov
Mitochondrial Dysfunction : Desbutyl dronedarone has been shown to decrease intracellular ATP levels in H9c2 rat cardiomyocytes, indicating an impact on mitochondrial function. targetmol.com This effect is linked to its inhibition of mitochondrial respiratory chain complexes I and II. targetmol.com For dronedarone, cardiac mitochondrial toxicity has been mechanistically linked to its potent inactivation of CYP2J2, which disrupts the protective AA-EET pathway. nih.gov Given that desbutyl dronedarone also potently inhibits this pathway, it likely contributes to this mechanism of cellular toxicity.
CYP3A4/5 Inactivation : Both dronedarone and desbutyl dronedarone inactivate CYP3A4 and CYP3A5 through a unique dual mechanism involving both mechanism-based inhibition and the formation of a metabolite-intermediate complex. nih.gov While the underlying mechanism is shared, the higher potency of dronedarone suggests it plays a more significant role in this specific interaction. nih.gov
Analytical Methodologies for Research and Characterization
Spectrometric Approaches
Spectrometric methods are fundamental in the analysis of desbutyl dronedarone (B1670951) hydrochloride, offering high sensitivity and specificity.
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous determination of dronedarone and its metabolite, desbutyl dronedarone, in biological samples such as human plasma. nih.gov This method provides high sensitivity and specificity, which is crucial for pharmacokinetic studies. nih.govijpras.com
One validated LC-MS/MS method involves protein precipitation from a small plasma sample (50 µL) using acetonitrile. nih.gov Chromatographic separation is achieved on a C18 column with a gradient elution. nih.govresearchgate.net Detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for precise quantification. nih.gov This approach can achieve a lower limit of quantification (LLOQ) of 0.200 ng/mL for both dronedarone and desbutyl dronedarone, with a linear range extending to 200 ng/mL. nih.gov The accuracy of such methods is typically within ±5.1%, and precision, measured by the relative standard deviation, is generally below 7.2%. nih.gov
To address the potential for matrix effects from plasma phospholipids, which can interfere with accurate quantification, specific sample preparation techniques and chromatographic conditions are optimized. researchgate.net The use of phospholipid removal plates and careful selection of the UHPLC column, such as a C8 or phenyl phase, can effectively minimize these interferences. researchgate.net
Table 1: LC-MS/MS Method Parameters for Desbutyl Dronedarone Analysis
| Parameter | Value |
|---|---|
| Sample Volume | 50 µL of human plasma |
| Sample Preparation | Protein precipitation with acetonitrile |
| Column | CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient elution with 5 mmol/L ammonium (B1175870) acetate-acetonitrile, each with 0.2% acetic acid |
| Flow Rate | 0.7 mL/min |
| Detection | Tandem mass spectrometry (MS/MS) with positive atmospheric pressure chemical ionization (APCI) |
| Run Time | 5.5 minutes |
| LLOQ | 0.200 ng/mL |
| Linear Range | 0.200 to 200 ng/mL |
| Accuracy (RE%) | Within ±5.1% |
| Precision (RSD%) | < 7.2% |
Data sourced from a pharmacokinetic study of dronedarone and debutyldronedarone. nih.gov
Selected Ion Recording (SIR) Monitoring in Research Assays
While extensive documentation on the specific use of Selected Ion Recording (SIR) for desbutyl dronedarone is not prevalent in the provided search results, SIR is a known mass spectrometry scan function used for targeted analysis. It enhances sensitivity by monitoring only a few specific m/z values, which would be applicable for quantifying known compounds like desbutyl dronedarone in research assays. In contrast to the more comprehensive data acquisition of a full scan, SIR focuses the mass spectrometer's duty cycle on specific ions of interest, thereby increasing the signal-to-noise ratio for those ions.
Chromatographic Techniques
Chromatographic methods are essential for separating desbutyl dronedarone from its parent compound and other potential impurities or metabolites.
Ultra-Performance Liquid Chromatography (UPLC) Method Development
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including enhanced speed, resolution, and sensitivity, by utilizing columns with sub-2 µm particles. ijraset.com A stability-indicating UPLC method has been developed for the quantitative determination of dronedarone and its related substances. nih.gov
This method employs an Acquity UPLC BEH C8 column (100 mm, 2.1 mm, 1.7 µm) with a gradient elution, achieving a short run time of 10.0 minutes. nih.gov The compounds are monitored at 288 nm. nih.govnih.gov This UPLC method has been validated according to ICH guidelines and demonstrated high correlation coefficients (>0.9995) for linearity, and precision with a relative standard deviation of less than 2.5%. nih.gov The method is capable of resolving dronedarone from at least 11 impurities, ensuring its specificity and stability-indicating properties. nih.gov
Table 2: UPLC Method Parameters for Dronedarone and Related Substances
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C8 (100 mm, 2.1 mm, 1.7 µm) |
| Detection Wavelength | 288 nm |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Run Time | 10.0 minutes |
| Resolution | > 2.0 between all components |
| Linearity (Correlation Coefficient) | > 0.9995 |
| Precision (RSD%) | < 2.5% |
Data from a study on a stability-indicating UPLC method for dronedarone. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications in Research
High-Performance Liquid Chromatography (HPLC) is a widely used and economical alternative to LC-MS/MS for the determination of dronedarone and desbutyl dronedarone in human plasma, particularly for therapeutic drug monitoring. mdpi.comnih.gov
A developed isocratic HPLC method utilizes a Supelcosil LC-CN column (150 × 4.6 mm, 5 µm) with UV detection at 290 nm. mdpi.comnih.gov The mobile phase consists of a mixture of methanol, acetonitrile, water, and potassium dihydrogen phosphate (B84403) buffer. mdpi.comnih.gov This method has been validated and demonstrates a calibration range of 10–1000 ng/mL for both dronedarone and desbutyl dronedarone. mdpi.comnih.gov The accuracy for desbutyl dronedarone was found to be between 87.8% and 108.2% for the intra-assay and between 93.1% and 110.2% for the inter-assay. mdpi.com The precision for desbutyl dronedarone yielded an RSD of 3.8–17.3% for the intra-assay and 2.8–13.8% for the inter-assay. mdpi.com
Table 3: HPLC Method Validation for Desbutyl Dronedarone
| Validation Parameter | Intra-Assay | Inter-Assay |
|---|---|---|
| Accuracy (%) | 87.8 - 108.2 | 93.1 - 110.2 |
| Precision (RSD%) | 3.8 - 17.3 | 2.8 - 13.8 |
Data from a study on an HPLC-UV method for dronedarone and debutyldronedarone. mdpi.com
Isotope-Labeled Standards in Quantitative Analysis
Isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometric assays. acanthusresearch.com For the analysis of desbutyl dronedarone, a deuterium-labeled analog, N-Desbutyl Dronedarone-d6 Hydrochloride, is utilized. sussex-research.comchemicalbook.com
These stable isotope-labeled (SIL) standards have a higher mass than the unlabeled analyte, which allows them to be distinguished by the mass spectrometer while exhibiting nearly identical chemical and physical properties during sample preparation and chromatography. acanthusresearch.com The use of SIL standards compensates for variability in extraction recovery and matrix effects, leading to more reliable quantification. acanthusresearch.com
N-Desbutyl Dronedarone-d6 Hydrochloride has a molecular formula of C₂₇H₃₀D₆N₂O₅S·HCl. sussex-research.com The deuterium (B1214612) labels should be placed in positions that are not susceptible to chemical exchange with protons from the solvent or matrix. acanthusresearch.com For quantitative analysis using MS/MS, it is important that the isotopic label is on the fragment of the molecule that is being monitored. acanthusresearch.com
Table 4: Chemical Compound Names
| Compound Name |
|---|
| Desbutyl Dronedarone Hydrochloride |
| Dronedarone |
| N-Desbutyl Dronedarone-d6 Hydrochloride |
| Acetonitrile |
| Methanol |
| Potassium Dihydrogen Phosphate |
| Bepridil |
| Amiodarone (B1667116) |
| Triethylamine |
| Ortho-phosphoric acid |
| 3,3',5-triiodo-L-thyronine |
| Arachidonic acid |
| 14,15-EET |
| 14,15-DHET |
| Palbociclib |
| Ribociclib |
| Abemaciclib |
| Abemaciclib-M2 |
| 6-mercaptopurine |
| 6-thioguanine |
| 6-methylmercaptopurine |
| 6-methylthioguanine |
Synthesis and Application of Deuterated Analogues (e.g., D4, D6, D7)
In analytical chemistry, particularly in quantitative mass spectrometry, deuterated analogues of a target analyte serve as superior internal standards. The synthesis of these analogues involves replacing one or more hydrogen atoms in the molecule with deuterium atoms. This substitution results in a compound that is chemically almost identical to the non-deuterated analyte but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.
For Desbutyl Dronedarone, several deuterated versions are utilized in research settings, most notably Desbutyl Dronedarone-d6 and Desbutyl Dronedarone-d7. axios-research.com These stable isotope-labeled compounds are synthesized for use as internal standards in bioanalytical method development and validation. axios-research.comsussex-research.com The synthesis of such analogues is a key step in creating reliable quantitative assays for pharmacokinetic and metabolic studies. nih.gov For instance, N-Desbutyl Dronedarone-d6 HCl is a well-characterized chemical compound used as a reference standard. axios-research.com
Role as Internal Standards in Research Bioanalysis
The primary application of deuterated analogues like Desbutyl Dronedarone-d6 is as internal standards (IS) in bioanalytical assays, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). axios-research.combioanalysis-zone.com An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, sample handling, and ionization in the mass spectrometer's source. bioanalysis-zone.com
Because deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar effects of matrix suppression or enhancement. bioanalysis-zone.com By adding a known quantity of the deuterated standard to each sample, any variability or loss during sample preparation can be corrected, leading to highly accurate and precise quantification of the analyte. nih.gov The use of stable isotope-labeled internal standards is considered best practice in regulated bioanalysis. bioanalysis-zone.com Commercial availability of compounds like N-Desbutyl Dronedarone-d6 HCl facilitates the development of robust analytical methods for research applications. axios-research.comsussex-research.com
Impurity Profiling and Characterization in Research Materials
The control of impurities is a critical aspect of pharmaceutical manufacturing and research. Desbutyl Dronedarone is not only a metabolite but also a potential process-related impurity in the synthesis of Dronedarone Hydrochloride. conicet.gov.arresearchgate.net Its identification and quantification are essential for ensuring the quality and safety of the active pharmaceutical ingredient (API).
Role in Analytical Method Development for Research Grade Materials
The presence of impurities can affect the safety and efficacy of a drug product. nih.gov Desbutyl Dronedarone (also referred to as Dronedarone Impurity D) is a known related substance of Dronedarone. conicet.gov.arsussex-research.comnaarini.com Consequently, a significant part of analytical method development for research-grade Dronedarone HCl focuses on creating stability-indicating assays that can separate and quantify the parent drug from all its potential impurities, including Desbutyl Dronedarone. scirp.org
High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the primary techniques used for this purpose. conicet.gov.arresearchgate.net Researchers have developed and validated numerous reversed-phase HPLC methods capable of resolving Dronedarone from Desbutyl Dronedarone and other process-related impurities. conicet.gov.arscirp.orgnih.gov The development of these methods requires a reference standard of the impurity itself. Therefore, the synthesis and characterization of pure Desbutyl Dronedarone Hydrochloride are prerequisites for creating and validating analytical methods used to assess the purity of research-grade Dronedarone HCl. conicet.gov.arnih.gov These methods are designed to detect and quantify impurities at very low levels, often down to 0.05-0.1%. conicet.gov.ar
Traceability against Pharmacopoeial Standards for Research
Pharmacopoeias and regulatory bodies like the International Conference on Harmonisation (ICH) provide strict guidelines on the limits of impurities in APIs. conicet.gov.arnih.gov For an impurity to be controlled, it must first be identified, and its level must be accurately quantified. This necessitates the availability of a highly characterized reference standard for that impurity.
Desbutyl Dronedarone is recognized as a pharmacopoeial impurity, sometimes designated as "Dronedarone USP Related Compound A". naarini.com The availability of a Desbutyl Dronedarone Hydrochloride reference standard allows laboratories to establish traceability to these official standards. axios-research.com During the development of research-grade Dronedarone, analytical methods are validated to ensure they can reliably quantify this impurity, confirming that its level is below the qualification thresholds set by regulatory authorities (typically 0.10% to 0.15% for individual impurities). scirp.orggoogle.com This ensures that the quality of the API is consistent and meets the required purity specifications for research and further development. google.com The synthesis of impurity standards like Desbutyl Dronedarone is a critical step that supports process control and regulatory compliance. conicet.gov.arnih.gov
Advanced Computational and Modeling Approaches
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool in understanding the complex pharmacokinetic profile of Desbutyl Dronedarone (B1670951) Hydrochloride, the primary active metabolite of the antiarrhythmic drug dronedarone. nih.govresearchgate.net These models integrate physiological, biochemical, and physicochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound within the body.
Simulation of Enzyme and Transporter-Mediated Interactions in Preclinical Systems
A key application of PBPK modeling for Desbutyl Dronedarone Hydrochloride is the simulation of its interactions with metabolic enzymes and drug transporters. nih.govresearchgate.net Dronedarone and NDBD are known to be substrates and inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and the P-glycoprotein (P-gp) transporter. researchgate.netnih.gov PBPK models incorporate in vitro data on these interactions to predict their impact in a preclinical setting. For instance, these models can simulate how co-administration of other drugs that are also substrates or inhibitors of CYP3A4 and P-gp might alter the plasma concentrations of NDBD. nih.govresearchgate.net
These simulations are invaluable for predicting potential drug-drug interactions (DDIs). For example, a PBPK model was successfully used to prospectively simulate the DDI between dronedarone/NDBD and rivaroxaban (B1684504), another drug metabolized by CYP3A4. nih.govresearchgate.net The model accurately predicted a clinically significant increase in rivaroxaban exposure when co-administered with dronedarone, highlighting the predictive power of these computational tools. nih.gov
In Silico Predictions of Metabolic Fate and Interactions
In silico methods, which utilize computational approaches, are increasingly employed to predict the metabolic fate and potential interactions of drug candidates like Desbutyl Dronedarone Hydrochloride. nih.govcreative-biolabs.com These methods offer a cost-effective and high-throughput means of screening compounds early in the drug development process. nih.gov
Computational Chemistry Approaches for Enzyme Substrate Prediction
Computational chemistry plays a vital role in predicting which enzymes are likely to metabolize a given compound. For Desbutyl Dronedarone Hydrochloride, these approaches can help identify the specific cytochrome P450 isoforms responsible for its formation from dronedarone and its subsequent metabolism. nih.govnews-medical.net Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to build models that predict the likelihood of a molecule being a substrate for a particular enzyme based on its chemical structure. creative-biolabs.com These predictions are crucial for anticipating the metabolic pathways of a drug and identifying potential metabolic liabilities. news-medical.net
Molecular Docking and Dynamics Simulations for Receptor and Enzyme Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze the interaction between a small molecule, such as Desbutyl Dronedarone Hydrochloride, and its protein target at an atomic level. mdpi.comchemmethod.com
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or enzyme active site. chemmethod.com This can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For Desbutyl Dronedarone Hydrochloride, docking studies can be used to understand its binding to various CYP enzymes and other potential off-target proteins. chemmethod.comcaymanchem.com
Molecular dynamics simulations build upon the static picture provided by docking by simulating the movement of atoms in the ligand-protein complex over time. mdpi.comnih.gov This provides a more dynamic and realistic view of the binding process and can help to assess the stability of the predicted binding mode. chemmethod.com For Desbutyl Dronedarone Hydrochloride, MD simulations can elucidate the conformational changes that occur upon binding to an enzyme like CYP3A4, providing a deeper understanding of the molecular basis of its metabolism and potential inhibitory effects. mdpi.comnih.gov
Synthesis and Derivatization for Research Applications
Synthetic Routes for Compound Generation
Desbutyl Dronedarone (B1670951) Hydrochloride is a principal active metabolite of the antiarrhythmic drug Dronedarone, formed in vivo through the action of cytochrome P450 enzymes. caymanchem.comnih.gov For research applications, such as its use as an analytical standard or for further chemical derivatization, its direct chemical synthesis is required to achieve high purity.
The synthesis of Desbutyl Dronedarone can be approached by modifying existing synthetic routes for Dronedarone. A common strategy for producing Dronedarone involves several key steps, including the formation of a benzofuran (B130515) core, Friedel-Crafts acylation, and subsequent alkylation and functional group transformations. jst.go.jpresearchgate.netacs.orgnih.gov To produce Desbutyl Dronedarone, one could theoretically adapt these routes by using a different starting amine or by introducing a protecting group that can be removed in a final step.
However, a more direct and common laboratory-scale approach for generating metabolites is the chemical N-dealkylation of the parent drug, Dronedarone. This method involves the selective cleavage of the N-butyl group from the tertiary amine of Dronedarone. Various reagents can accomplish this transformation, often involving a two-step sequence. For instance, reaction with α-chloroethyl chloroformate followed by methanolysis (a variation of the von Braun reaction) is a well-established method for N-dealkylating tertiary amines.
Another strategy involves the synthesis of related substances and potential process impurities of Dronedarone, which has been documented. During the process development of Dronedarone, impurities derived from debutylated reagents were identified, and specific synthetic strategies were developed to prepare these compounds, including Desbutyl Dronedarone, as reference standards. This involves reacting the key phenolic intermediate, (5-amino-2-butyl-benzofuran-3-yl)-(4-hydroxyphenyl)-methanone, with an N-protected 3-chloropropylamine (B7771022) derivative. Following the coupling reaction, the protecting group is removed to yield the secondary amine of Desbutyl Dronedarone.
Regardless of the route, purification is critical for obtaining research-grade material. This is typically achieved through techniques such as column chromatography and recrystallization. The final product is converted to its hydrochloride salt by treatment with hydrochloric acid, often in a solvent like isopropanol (B130326) or ether, to ensure stability and ease of handling. acs.orggoogle.com The purity and identity of the final compound are rigorously confirmed using methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Preparation of Labeled Analogues for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for mechanistic studies in drug metabolism, pharmacokinetics, and pharmacology. nih.govscripps.eduresearchgate.net For Desbutyl Dronedarone, introducing stable isotopes such as deuterium (B1214612) (²H or D) can provide deep insights into its metabolic fate and mechanism of action without significantly altering its chemical properties.
Deuteration, the replacement of hydrogen with deuterium, is a common strategy. nih.gov The increased mass of deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of a C-H bond, helping to identify sites of metabolism and potentially create metabolically more stable analogues.
Strategies for preparing deuterated Desbutyl Dronedarone include:
Synthesis with Labeled Reagents: A synthetic route can be designed to incorporate deuterium by using deuterated starting materials or reagents. researchgate.net For example, a deuterated version of the alkylating agent could be used in the final steps of the synthesis.
Hydrogen-Isotope Exchange: Specific protons in the molecule can be exchanged for deuterium atoms. This can be achieved by treating the substrate with a deuterium source, such as D₂O, under acidic, basic, or metal-catalyzed conditions. researchgate.net For instance, studies on Dronedarone itself have involved site-directed deuteration on the benzofuran ring. nih.gov A similar approach could be applied to Desbutyl Dronedarone.
These labeled analogues are crucial for quantitative analysis using mass spectrometry, where they serve as ideal internal standards for measuring the concentration of the unlabeled drug in biological samples. scripps.edu They also enable detailed studies of metabolic pathways by helping to trace the transformation of the parent compound into its various metabolites. nih.govresearchgate.net Research on deuterated Dronedarone has shown that such modifications can mitigate certain toxicities by altering metabolic pathways, a principle that could be explored with deuterated Desbutyl Dronedarone. nih.gov
Role as a Synthetic Intermediate or Reagent in Related Chemical Synthesis
Beyond its role as a metabolite, Desbutyl Dronedarone Hydrochloride is a valuable synthetic intermediate for research purposes. koreascience.kr Its structure features a secondary amine, which is a versatile functional group for further chemical modification. This allows it to serve as a scaffold for creating a library of Dronedarone analogues to explore structure-activity relationships (SAR).
The primary amine functionality allows for a variety of chemical transformations:
N-Alkylation: The secondary amine can be reacted with a wide range of alkyl halides or other alkylating agents to synthesize novel N-substituted Dronedarone analogues. By systematically varying the alkyl group (e.g., changing its length, branching, or introducing other functional groups), researchers can probe how this part of the molecule influences pharmacological activity and metabolic stability.
N-Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. This modification alters the basicity and hydrogen-bonding capability of the nitrogen atom, which can be critical for receptor binding or channel interaction.
Reductive Amination: The secondary amine can be reacted with various aldehydes or ketones in the presence of a reducing agent to generate more complex N-substituted analogues.
By synthesizing these derivatives, medicinal chemists can systematically investigate the pharmacophore of Dronedarone, identifying which structural features are essential for its antiarrhythmic effects and which contribute to its metabolic profile or off-target effects. The availability of Desbutyl Dronedarone as a starting material, prepared as a high-purity reference standard, facilitates these synthetic explorations.
Future Research Directions and Emerging Areas
Unexplored Metabolic Pathways and Metabolite Characterization Beyond Primary Biotransformation
While the N-debutylation of dronedarone (B1670951) is a known primary metabolic pathway, the subsequent biotransformation of desbutyl dronedarone hydrochloride remains an area ripe for exploration. nih.gov The parent compound, dronedarone, is known to be extensively metabolized, leading to over 30 unidentified metabolites. researchgate.net This suggests that desbutyl dronedarone itself likely undergoes further complex metabolic conversions that are yet to be fully characterized.
Future research will likely focus on identifying these downstream metabolites and the enzymatic systems responsible for their formation. mdpi.com Studies have indicated that after N-debutylation, the propanoic acid metabolite of dronedarone is formed, which is then subject to oxidation. nih.gov The enzymes involved in the metabolism of the active metabolite of dronedarone include monoamine oxidase (MAO). europa.eu Further investigation into the role of various cytochrome P450 (CYP) isoenzymes, as well as other enzyme systems like flavin-containing monooxygenases (FMO) and UDP-glucuronosyltransferases (UGT), in the metabolism of desbutyl dronedarone is warranted. researchgate.netnih.gov
Deeper Mechanistic Elucidation of Biological Activities at the Subcellular Level
The biological activities of desbutyl dronedarone hydrochloride extend beyond the primary effects of its parent compound. Research has begun to uncover its actions at the subcellular level, revealing a complex interplay with various cellular components.
Studies have shown that desbutyl dronedarone inhibits mitochondrial complex I (NADH dehydrogenase) and complex II (succinate dehydrogenase) in isolated rat heart mitochondria. caymanchem.com It also decreases intracellular ATP levels in H9c2 rat cardiomyocytes. caymanchem.com Furthermore, both dronedarone and desbutyl dronedarone have been found to inactivate CYP3A4 and CYP3A5, key enzymes in drug metabolism, through a dual mechanism of mechanism-based inactivation and the formation of a metabolite-intermediate complex. nih.govresearchgate.net
Future investigations are expected to delve deeper into these subcellular mechanisms. This could involve exploring the precise molecular interactions with mitochondrial proteins and the downstream consequences of this inhibition on cellular energy metabolism and oxidative stress. Further research into the inactivation of CYP enzymes could provide a more detailed understanding of potential drug-drug interactions. nih.gov Additionally, the effects of desbutyl dronedarone on other subcellular organelles and signaling pathways, such as the AKT signaling pathway which is modulated by the parent compound, remain to be fully elucidated. nih.gov
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Research
The accurate and sensitive detection of desbutyl dronedarone hydrochloride in biological matrices is crucial for pharmacokinetic and metabolic studies. While several analytical methods exist, the development of novel techniques with enhanced sensitivity and specificity remains a key area of future research. researchgate.net
Current methods for the simultaneous determination of dronedarone and desbutyl dronedarone include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with UV detection (HPLC-UV). mdpi.com LC-MS/MS is a highly sensitive and specific method, while HPLC-UV offers a more economical alternative. mdpi.com Stability-indicating high-performance thin-layer chromatography (HPTLC) methods have also been developed for the quantitative estimation of dronedarone.
Future efforts will likely focus on improving the limits of detection and quantification of these methods, particularly for studies involving low concentrations of the analyte. nih.gov The development of novel analytical approaches, potentially involving new derivatization agents or advanced mass spectrometry techniques, could further enhance the ability to detect and quantify desbutyl dronedarone and its metabolites in complex biological samples. researchgate.net
Integration of In Vitro Mechanistic Data into Predictive In Silico Models for Systems Pharmacology
The integration of in vitro experimental data into in silico models is a burgeoning field that holds immense promise for predicting the pharmacokinetic and pharmacodynamic properties of drugs and their metabolites. nih.govmdpi.com For desbutyl dronedarone hydrochloride, this approach can lead to the development of robust quantitative systems pharmacology (QSP) models. researchgate.netmetrumrg.comnih.gov
Physiologically based pharmacokinetic (PBPK) models have already been developed for dronedarone and N-desbutyldronedarone to simulate their pharmacokinetic profiles and predict drug-drug interactions. researchgate.netnih.gov These models incorporate a wealth of data, including in vitro metabolic and transporter data, as well as in vivo clinical information. nih.gov
Future research will likely focus on refining these models by incorporating more detailed mechanistic data on the subcellular activities of desbutyl dronedarone. mdpi.com For instance, data on mitochondrial inhibition and CYP450 inactivation can be integrated to create more predictive models of potential toxicity and drug interactions. caymanchem.comnih.gov These advanced in silico tools can aid in hypothesis testing, study design, and ultimately, a more comprehensive understanding of the compound's behavior in a biological system. researchgate.netnih.gov
Advanced Synthetic Strategies for Complex Derivatization and Probe Development for Research Tools
The synthesis of desbutyl dronedarone hydrochloride and its derivatives is essential for conducting further research. nih.gov Advanced synthetic strategies are being explored to facilitate the creation of complex derivatives and chemical probes that can be used as research tools. researchgate.net
Successful synthetic routes for desbutyl dronedarone and other potential impurities have been developed, allowing for the availability of reference standards for analytical purposes. nih.govresearchgate.net Convergent synthesis strategies have also been employed for the efficient production of dronedarone. nih.gov
Future research in this area may focus on developing more versatile and efficient synthetic methodologies. researchgate.net This could include the creation of photoactivatable probes or fluorescently labeled derivatives of desbutyl dronedarone to visualize its subcellular localization and interactions in real-time. mdpi.com The development of a broader range of analogues will also be crucial for structure-activity relationship studies, helping to pinpoint the specific structural features responsible for its biological activities. nih.gov
Q & A
Basic Research Questions
Q. What methodologies are effective for enhancing the solubility of desbutyl dronedarone hydrochloride in aqueous media?
- Answer : Cyclodextrins (β-CD and HP-β-CD) are widely used to form inclusion complexes (ICs) via kneading or physical mixing. These methods reduce crystallinity, enhance wettability, and improve dissolution rates. For example, kneading desbutyl dronedarone with β-CD (1:2 w/w) or HP-β-CD (1:1 w/w) increases solubility by up to fivefold compared to pure drug . FTIR and DSC analyses confirm hydrogen bonding and amorphous state formation, critical for solubility enhancement .
Q. How can dissolution kinetics models be applied to study drug release from cyclodextrin complexes?
- Answer : Dissolution data are fitted to models like Korsmeyer-Peppas (diffusion exponent n = 0.374 for anomalous transport), Higuchi (diffusion-controlled), and Hixson-Crowell (erosion-controlled). For desbutyl dronedarone, the Korsmeyer-Peppas model best describes release from β-CD complexes, while HP-β-CD systems follow first-order kinetics .
Q. What experimental parameters are critical in designing phase solubility studies for drug-CD complexes?
- Answer : Key parameters include carrier concentration (0.5–4% w/v), temperature (37 ± 2°C), and solvent selection (distilled water or phosphate buffer pH 4.5). Gibbs free energy (ΔGt < 0) confirms spontaneous solubilization, while phase solubility diagrams reveal 1:1 molar stoichiometry .
Advanced Research Questions
Q. How can contradictions in dissolution enhancement strategies be resolved when comparing β-CD and HP-β-CD?
- Answer : While β-CD improves dissolution via stronger hydrogen bonding, HP-β-CD achieves comparable results at lower concentrations due to its higher hydrophilicity. Conflicting data on dissolution efficiency (% DE) between studies may arise from differences in kneading duration, particle size reduction, or surfactant interference (e.g., SLS-induced aggregation) .
Q. What validated stability-indicating HPLC methods are suitable for quantifying desbutyl dronedarone under stress conditions?
- Answer : A Zorbax XDB C8 column (150 × 4.6 mm, 3.5 µm) with 0.05 M ammonium acetate:acetonitrile (40:60 v/v) mobile phase at 1.0 mL/min achieves baseline separation of degradants. Method validation includes specificity (peak homogeneity via PDA), linearity (10–300 µg/mL, r² = 0.999), and precision (RSD < 2%) .
Q. How can ecological metrics guide the development of greener chromatographic methods for desbutyl dronedarone analysis?
- Answer : The Analytical Eco-Scale, AGREE, and GAPI metrics evaluate solvent consumption, energy use, and waste. For example, micellar liquid chromatography (MLC) reduces acetonitrile usage by 40% compared to traditional RP-HPLC, aligning with green chemistry principles .
Q. What advanced characterization techniques elucidate drug-CD interaction mechanisms?
- Answer : FTIR identifies hydrogen bonding via shifts in -NH (3093 cm⁻¹) and C=O (1715 cm⁻¹) peaks. DSC thermograms show loss of drug melting endotherms (~200°C) in complexes, confirming amorphous phase formation .
Q. How do formulation variables (e.g., surfactant concentration) impact dissolution studies of desbutyl dronedarone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
